4-Cyclopropyl-1,6-dimethylpiperidin-2-ol
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Overview
Description
4-Cyclopropyl-1,6-dimethylpiperidin-2-ol is a piperidine derivative characterized by a cyclopropyl group and two methyl groups attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1,6-dimethylpiperidin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with 2,6-dimethylpiperidine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1,6-dimethylpiperidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Cyclopropyl-1,6-dimethylpiperidin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1,6-dimethylpiperidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-1,6-dimethylpiperidine: Lacks the hydroxyl group present in 4-Cyclopropyl-1,6-dimethylpiperidin-2-ol.
4-Cyclopropyl-1,6-dimethylpiperidin-3-ol: Hydroxyl group is positioned differently on the piperidine ring.
4-Cyclopropyl-1,6-dimethylpiperidin-2-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both cyclopropyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from other similar piperidine derivatives.
Properties
Molecular Formula |
C10H19NO |
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Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-cyclopropyl-1,6-dimethylpiperidin-2-ol |
InChI |
InChI=1S/C10H19NO/c1-7-5-9(8-3-4-8)6-10(12)11(7)2/h7-10,12H,3-6H2,1-2H3 |
InChI Key |
AIYCUFIUZIBXMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1C)O)C2CC2 |
Origin of Product |
United States |
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